Maraviroc is a well-characterized small molecule antagonist of the C-C chemokine receptor type 5 (CCR5), a key co-receptor for the entry of R5-tropic HIV-1 into host cells. Unlike many antiviral agents that target viral enzymes, Maraviroc functions as a non-competitive, allosteric inhibitor by binding to a transmembrane pocket on the host cell's CCR5 protein. This binding induces a conformational change in the receptor, preventing its interaction with the viral envelope glycoprotein gp120 and thereby blocking membrane fusion. It is distinguished by its high selectivity for CCR5 and established oral bioavailability, making it a benchmark compound for in vitro and in vivo studies of HIV-1 entry and CCR5 signaling.
Selecting a CCR5 antagonist based on class alone introduces significant experimental variability and risk of project failure. Close chemical analogs can exhibit critical differences in receptor binding, target selectivity, and pharmacokinetic properties. For instance, Aplaviroc, another CCR5 antagonist, was discontinued due to hepatotoxicity, a risk not similarly prominent with Maraviroc. Furthermore, compounds like Cenicriviroc possess dual CCR2/CCR5 antagonism, which would introduce confounding variables in studies where only CCR5 inhibition is desired. Maraviroc's well-defined selectivity profile and established safety record provide a reliable baseline for reproducible research, mitigating the risks associated with substituting less-characterized or functionally distinct molecules.
Maraviroc demonstrates high selectivity for the CCR5 receptor. In a broad panel of immunological assays measuring ligand-induced cell chemotaxis and ligand-receptor binding, Maraviroc showed negligible activity against a range of other chemokine receptors, including CCR1, CCR2, CCR3, CCR4, CCR7, CCR8, CXCR1, and CXCR2, with IC50 values greater than 10 µM for all tested off-targets. This contrasts with dual-antagonists like Cenicriviroc, which is also a potent inhibitor of CCR2. The high selectivity of Maraviroc ensures that observed biological effects can be confidently attributed to CCR5 antagonism, reducing the risk of confounding data from unintended interactions.
| Evidence Dimension | Receptor Antagonist Activity (IC50) |
| Target Compound Data | IC50 >10,000 nM for CCR1, CCR2, CCR3, CCR4, CCR7, CCR8, CXCR1, CXCR2 |
| Comparator Or Baseline | Cenicriviroc: Potent dual antagonist of CCR5 and CCR2 |
| Quantified Difference | Maraviroc is highly selective for CCR5, while Cenicriviroc is designed to inhibit both CCR2 and CCR5. |
| Conditions | Ligand-induced cell chemotaxis and ligand-receptor binding assays. |
For researchers needing to isolate the effects of CCR5 inhibition, Maraviroc's selectivity avoids the confounding variables introduced by dual-receptor antagonists.
Maraviroc has a well-documented pharmacokinetic profile suitable for in vivo research. The absolute oral bioavailability of a 100 mg dose in humans is approximately 23%, and this is predicted to increase to 33% at a 300 mg dose. This level of bioavailability, confirmed in human studies, provides a reliable basis for dose calculations in preclinical animal models, reducing the uncertainty and development work associated with compounds that have poor or uncharacterized absorption. Many early-stage research compounds lack this critical data, making Maraviroc a more procurement-efficient choice for animal studies requiring oral administration.
| Evidence Dimension | Absolute Oral Bioavailability |
| Target Compound Data | 23% (at 100 mg dose), predicted 33% (at 300 mg dose) |
| Comparator Or Baseline | Early-stage or research-grade CCR5 antagonists with unpublished or poor pharmacokinetic data. |
| Quantified Difference | Known and quantifiable oral absorption vs. unknown. |
| Conditions | Human pharmacokinetic studies. |
Procuring a compound with established oral bioavailability saves significant time and resources in developing suitable formulations for in vivo experiments.
Maraviroc offers a clear and practical solubility profile for laboratory use. While sparingly soluble in aqueous buffers alone, it is readily soluble in common organic solvents used for stock solution preparation. Documented solubility is approximately 25 mg/mL in ethanol, 5 mg/mL in dimethyl formamide (DMF), and 3.3 mg/mL in dimethyl sulfoxide (DMSO). This allows for the straightforward preparation of concentrated stock solutions, which can then be diluted into aqueous media for cell-based assays. For example, a 1:1 solution of ethanol:PBS (pH 7.2) can achieve a solubility of approximately 0.5 mg/mL. This defined solubility profile prevents time lost to trial-and-error formulation that often occurs with less-characterized compounds.
| Evidence Dimension | Solubility in Organic Solvents |
| Target Compound Data | Ethanol: ~25 mg/mL; DMSO: ~3.3 mg/mL |
| Comparator Or Baseline | Compounds with no published solubility data. |
| Quantified Difference | Defined solubility values versus undefined, requiring experimental determination. |
| Conditions | Standard laboratory solvents. |
Knowing the precise solubility in standard lab solvents streamlines the preparation of stock solutions for in vitro experiments, ensuring reproducibility and saving valuable research time.
For preclinical animal studies investigating the role of CCR5 in disease models, Maraviroc is a primary choice due to its well-documented oral bioavailability. This property allows for oral gavage administration, simplifying dosing regimens compared to compounds that require parenteral routes. Its known pharmacokinetic profile provides a solid foundation for designing studies with predictable compound exposure.
In research focused on dissecting CCR5-specific signaling pathways, Maraviroc's high selectivity is a critical advantage. Unlike dual CCR2/CCR5 antagonists, Maraviroc ensures that observed effects are not confounded by the simultaneous inhibition of the CCR2 pathway, which is also involved in inflammatory and immune responses. This makes it the appropriate tool for experiments requiring unambiguous attribution of results to CCR5 antagonism.
As a clinically approved and extensively characterized CCR5 antagonist, Maraviroc serves as an ideal positive control or benchmark compound in high-throughput screening campaigns for new HIV-1 entry inhibitors. Its potent anti-HIV-1 activity, with a geometric mean IC90 of 2.0 nM against a wide range of primary isolates, provides a robust reference point for evaluating the potency and efficacy of novel candidate molecules.
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